Oxolane-2-carbonyl chloride

Description

The exact mass of the compound Tetrahydrofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

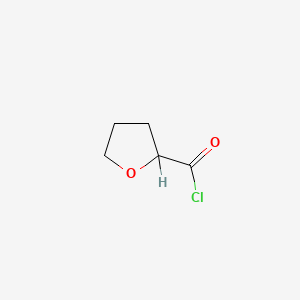

Structure

3D Structure

Properties

IUPAC Name |

oxolane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCFNCQPOANJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293268 | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52449-98-6 | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydrofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Oxolane-2-carbonyl chloride" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Oxolane-2-carbonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride featuring a five-membered oxolane (tetrahydrofuran) ring.[1][2] It is a colorless to pale yellow liquid that is sensitive to moisture.[1] Its utility as a building block in organic synthesis stems from the reactive acyl chloride group, which readily participates in acylation reactions.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₂ | [1][3][4][5] |

| Molecular Weight | 134.56 g/mol | [1][3][4][5] |

| CAS Number | 52449-98-6 | [1][3][5] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furancarbonyl chloride, Tetrahydro-2-furoyl chloride | [3][6][7] |

| Boiling Point | 80-81 °C (at 30 Torr) | [8] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| InChI | InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | [1][5] |

| InChI Key | DVCFNCQPOANJGU-UHFFFAOYSA-N | [1][5] |

| SMILES | C1CC(OC1)C(=O)Cl | [1] |

Chemical Structure

The structure of this compound consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the 2-position with a carbonyl chloride group. This structure is the basis for its reactivity and utility in synthesis.

Reactivity and Applications

This compound is a versatile chemical intermediate. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.

-

Hydrolysis: It reacts with water to yield oxolane-2-carboxylic acid.[1] This moisture sensitivity necessitates handling under anhydrous conditions.

-

Acylation: It serves as an acylating agent, reacting with nucleophiles such as alcohols to form esters and with amines to form amides.[1]

-

Pharmaceutical and Agrochemical Synthesis: It is a key building block in the synthesis of various pharmaceuticals, notably as an intermediate in the production of Terazosin, a medication for treating benign prostatic hyperplasia and hypertension.[1][3] It is also utilized in the synthesis of agrochemicals.[1]

Experimental Protocols: Synthesis

A common and industrially significant method for the synthesis of this compound is the reaction of oxolane-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a standard laboratory procedure for converting carboxylic acids to acyl chlorides.[9]

Detailed Methodology for Synthesis from Oxolane-2-carboxylic Acid:

This protocol is a representative example based on general procedures for the formation of acyl chlorides using oxalyl chloride.

Materials:

-

Oxolane-2-carboxylic acid

-

Oxalyl chloride (a slight excess, e.g., 1.05-1.2 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂) as a solvent

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO byproducts safely) is assembled and flame-dried or oven-dried to ensure anhydrous conditions. The system is then flushed with an inert gas.

-

Charging the Flask: Oxolane-2-carboxylic acid is dissolved in anhydrous dichloromethane and added to the reaction flask.

-

Addition of Reagents: A catalytic amount of DMF is added to the stirred solution. Oxalyl chloride is added dropwise from the dropping funnel at room temperature. The reaction is typically accompanied by gas evolution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution. For complete conversion, the reaction may be gently warmed.

-

Work-up: Upon completion, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often used directly in the next synthetic step without further purification. If high purity is required, distillation under reduced pressure can be performed.

Safety Precautions:

-

Oxalyl chloride and thionyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction produces toxic gases (HCl, CO). Proper scrubbing or venting of the off-gases is essential.

-

Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride product.

Logical Workflow for Synthesis

The following diagram illustrates the key steps and logical flow of the synthesis of this compound.

References

- 1. Buy this compound | 52449-98-6 [smolecule.com]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofuranyl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]

- 4. (R)-tetrahydrofuran-2-carbonyl chloride | C5H7ClO2 | CID 15570238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydro-2-furancarbonyl chloride | C5H7ClO2 | CID 551254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Furan-2-carbonyl chloride, tetrahydro- CAS#: 52449-98-6 [m.chemicalbook.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

Synthesis of Tetrahydro-2-furancarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-furancarbonyl chloride, also known as tetrahydro-2-furoyl chloride, is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for the alpha-1 blocker, Terazosin. Its reactive acyl chloride functionality allows for the facile introduction of the tetrahydro-2-furoyl group into a wide range of molecules. This technical guide provides an in-depth overview of the primary synthesis methods for tetrahydro-2-furancarbonyl chloride, focusing on the conversion of its parent carboxylic acid, tetrahydro-2-furoic acid. The guide details common laboratory- and industrial-scale chlorination methods, including the use of thionyl chloride, oxalyl chloride, and phosgene.

Core Synthesis Methods

The synthesis of tetrahydro-2-furancarbonyl chloride is predominantly achieved through the chlorination of tetrahydro-2-furoic acid. This conversion can be accomplished using several common chlorinating agents. The choice of reagent often depends on the scale of the reaction, the desired purity, and the available equipment.

Table 1: Comparison of Synthesis Methods for Tetrahydro-2-furancarbonyl Chloride

| Method | Chlorinating Agent | Typical Solvent | Catalyst | Key Byproducts | Scale | Advantages | Disadvantages |

| 1 | Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., CH₂Cl₂, Toluene) | DMF (catalytic) | SO₂, HCl (gaseous) | Lab/Pilot | Volatile byproducts are easily removed. Reagent is relatively inexpensive. | Reagent is corrosive and reacts violently with water. Can lead to colored impurities. |

| 2 | Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF) | DMF (catalytic) | CO, CO₂, HCl (gaseous) | Lab | Milder conditions than SOCl₂. Volatile byproducts. | More expensive than thionyl chloride. Highly toxic. |

| 3 | Phosgene (COCl₂) or Triphosgene | Inert solvent (e.g., Toluene, Dichloromethane) | DMF, Pyridine, or Urea based catalysts | CO₂, HCl (gaseous) | Industrial | Highly efficient and cost-effective for large scale. High purity product. | Extremely toxic gas, requires specialized handling and equipment. |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of tetrahydro-2-furancarbonyl chloride using the most common laboratory-scale reagents.

Method 1: Synthesis using Thionyl Chloride

This method is widely applicable and relies on the reaction of tetrahydro-2-furoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

Figure 1: Synthesis of Tetrahydro-2-furancarbonyl Chloride using Thionyl Chloride.

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add tetrahydro-2-furoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-5.0 eq), either neat or in an inert solvent like dichloromethane or toluene.

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.

-

Reaction: The mixture is typically stirred at room temperature or gently heated to reflux (40-80 °C) for 1-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.

-

Purification: The crude tetrahydro-2-furancarbonyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 80-95% |

| Purity | >98% (after distillation) |

Method 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder alternative to thionyl chloride and is often used for smaller-scale preparations or when the starting material is sensitive to harsher conditions.

Reaction Scheme:

Figure 2: Synthesis of Tetrahydro-2-furancarbonyl Chloride using Oxalyl Chloride.

Procedure:

-

Preparation: To a solution of tetrahydro-2-furoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, THF) in a flame-dried flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Cool the solution in an ice bath (0 °C) and slowly add a solution of oxalyl chloride (1.2-2.0 eq) in the same solvent.

-

Reaction: The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-3 hours. The reaction is monitored by the cessation of gas evolution.

-

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Purification: The resulting crude product is purified by vacuum distillation.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 85-98% |

| Purity | >99% (after distillation) |

Industrial Scale Synthesis: The Phosgene Method

For large-scale industrial production, the use of phosgene or its solid surrogate, triphosgene, is often the most economical method. This process is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

Logical Workflow:

Figure 3: Industrial Synthesis Workflow using Phosgene.

The reaction is typically carried out in a suitable inert solvent with a catalyst. The purity of the product obtained through this method is generally very high, often exceeding 99.5%.

Characterization Data

Table 2: Physical and Spectroscopic Data for Tetrahydro-2-furancarbonyl Chloride

| Property | Value |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 80-81 °C at 30 Torr |

| Density | ~1.27 g/cm³ |

| ¹H NMR (CDCl₃) | The spectrum typically shows multiplets for the tetrahydrofuran ring protons. |

| ¹³C NMR (CDCl₃) | The spectrum will show characteristic peaks for the carbonyl carbon and the carbons of the tetrahydrofuran ring. |

| IR (Infrared) | A strong absorption band is expected in the region of 1780-1815 cm⁻¹ characteristic of an acyl chloride carbonyl group. |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm identity and purity.

Safety Considerations

All synthesis methods described herein involve hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Phosgene is an extremely toxic gas. All reactions should be quenched carefully, and waste should be disposed of according to institutional safety guidelines.

Conclusion

The synthesis of tetrahydro-2-furancarbonyl chloride is a well-established process, with several reliable methods available to researchers and chemical manufacturers. The choice between thionyl chloride, oxalyl chloride, or phosgene depends on the desired scale, purity requirements, and available resources. For laboratory-scale synthesis, both thionyl chloride and oxalyl chloride offer efficient routes to the desired product. For industrial production, the phosgene method is often preferred due to its cost-effectiveness and high efficiency, despite the stringent safety measures required. Proper purification, typically through vacuum distillation, is crucial to obtain high-purity tetrahydro-2-furancarbonyl chloride suitable for its application in pharmaceutical synthesis.

In-Depth Technical Guide: Oxolane-2-carbonyl Chloride

CAS Number: 52449-98-6

Abstract

This technical guide provides a comprehensive overview of Oxolane-2-carbonyl chloride (CAS 52449-98-6), a versatile heterocyclic building block crucial in synthetic organic chemistry. The document details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its significant applications, particularly in the pharmaceutical industry as a key intermediate for the synthesis of Terazosin. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental methodologies and a summary of key quantitative data.

Introduction

This compound, also widely known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride derived from tetrahydrofuran-2-carboxylic acid. Its unique structure, featuring a five-membered oxolane ring attached to a carbonyl chloride group, makes it a valuable reagent for introducing the tetrahydrofuroyl moiety into various molecular scaffolds. This functional group is of particular interest in medicinal chemistry due to its presence in several biologically active compounds. The high reactivity of the acyl chloride group allows for a wide range of chemical transformations, including esterifications, amidations, and Friedel-Crafts acylations, rendering it an essential tool for synthetic chemists.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis to its corresponding carboxylic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52449-98-6 | [1][2] |

| Molecular Formula | C₅H₇ClO₂ | [1][2] |

| Molecular Weight | 134.56 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furancarbonyl chloride, 2-Tetrahydrofuroyl chloride | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 172.8 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 62.6 ± 25.8 °C | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis and Purification

This compound is most commonly synthesized by the chlorination of tetrahydrofuran-2-carboxylic acid. The two primary reagents used for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This method involves the reaction of tetrahydrofuran-2-carboxylic acid with an excess of thionyl chloride, often with gentle heating. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

-

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubbing system.

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place tetrahydrofuran-2-carboxylic acid (1.0 equivalent).

-

Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically 2.0-3.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Protocol 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner conversion. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

-

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another inert solvent.

-

-

Procedure:

-

Suspend or dissolve tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DCM in a flame-dried reaction flask under an inert atmosphere.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred mixture at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by taking a small aliquot and quenching it with an alcohol (e.g., methanol) to form the corresponding ester, which can then be analyzed by TLC or GC.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is often used directly in the next step without further purification.

-

Purification

The primary method for purifying this compound is vacuum distillation . Due to its sensitivity to moisture, all glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere.

Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectra is limited, the following table summarizes expected and reported spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Expected/Reported Data |

| ¹H NMR | Chemical shifts for the protons on the tetrahydrofuran ring are expected. The proton at the C2 position, adjacent to the carbonyl group, would be the most deshielded. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon is expected in the range of 160-180 ppm. Other peaks will correspond to the carbons of the tetrahydrofuran ring.[5] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of Cl, CO, and cleavage of the tetrahydrofuran ring.[2] |

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

Key Reactions

-

Hydrolysis: Reacts with water to form tetrahydrofuran-2-carboxylic acid.

-

Amidation: Reacts with primary or secondary amines to form the corresponding amides.

-

Esterification: Reacts with alcohols to form esters.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Application in Drug Development: Synthesis of Terazosin

A primary application of this compound is as a crucial intermediate in the synthesis of Terazosin, an α₁-adrenergic blocker used to treat benign prostatic hyperplasia and hypertension.[3]

In the synthesis of Terazosin, this compound is reacted with piperazine to form 1-(tetrahydro-2-furoyl)piperazine. This intermediate is then coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield Terazosin.

Workflow: Synthesis of Terazosin Intermediate

Caption: Synthesis of a key Terazosin intermediate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its utility is well-established, particularly in the pharmaceutical industry for the synthesis of Terazosin. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development. This guide provides a foundational understanding for professionals working with this important chemical building block.

References

- 1. Tetrahydro-2-furancarbonyl chloride | CAS#:52449-98-6 | Chemsrc [chemsrc.com]

- 2. Tetrahydro-2-furancarbonyl chloride | C5H7ClO2 | CID 551254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuranyl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]

- 4. Furan-2-carbonyl chloride, tetrahydro- | 52449-98-6 [chemicalbook.com]

- 5. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to the Spectroscopic Data of Oxolane-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Oxolane-2-carbonyl chloride (also known as Tetrahydrofuran-2-carbonyl chloride), a key intermediate in various synthetic applications, including pharmaceutical and agrochemical development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for its synthesis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 52449-98-6; Molecular Formula: C₅H₇ClO₂).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.7 | Triplet | 1H | H-2 | |

| ~4.0 | Multiplet | 2H | H-5 | |

| ~2.3-2.1 | Multiplet | 4H | H-3, H-4 |

Note: Specific chemical shift and coupling constant values can vary slightly based on solvent and experimental conditions. The data presented is a representative spectrum.

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (carbonyl chloride) |

| ~78 | C-2 |

| ~69 | C-5 |

| ~32 | C-3 |

| ~25 | C-4 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1795 | Strong | C=O stretch (acid chloride) |

| ~2970-2860 | Medium-Strong | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch (ether) |

Note: The characteristic strong absorption band for the carbonyl group of the acid chloride is a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134/136 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) | |

| 99 | [M-Cl]⁺ | |

| 71 | High | [C₄H₇O]⁺ (Loss of COCl) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The mass spectrum of this compound is characterized by the presence of the molecular ion peak with its chlorine isotope pattern and significant fragmentation through the loss of the chlorine atom and the carbonyl chloride group.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of Tetrahydrofuran-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydrofuran-2-carboxylic acid in anhydrous dichloromethane.

-

Slowly add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, gently reflux the reaction mixture for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified liquid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis workflow of this compound.

Caption: Relationship between spectroscopic methods and structural analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of Oxolane-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolane-2-carbonyl chloride, also known as tetrahydro-2-furoyl chloride, is a versatile bifunctional molecule widely employed in the synthesis of pharmaceuticals and other complex organic scaffolds. Its reactivity is dominated by the electrophilic acyl chloride moiety, making it a potent acylating agent. However, this reactivity also contributes to its primary instability, particularly its sensitivity to moisture. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting quantitative data where available, detailed experimental protocols for its key reactions, and visual representations of reaction pathways and workflows to aid in its effective utilization in research and development.

Core Reactivity Profile

This compound's reactivity is centered around the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of amides, esters, and other carboxylic acid derivatives. The principal reactions are nucleophilic acyl substitution.

Reaction with Amines (Amide Formation)

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-substituted oxolane-2-carboxamides. The reaction is typically rapid and exothermic.[1] A base, such as triethylamine or pyridine, is generally required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][]

General Reaction Scheme:

Reaction with Alcohols (Ester Formation)

Esterification with alcohols proceeds readily, particularly with primary and secondary alcohols, to yield the corresponding oxolane-2-carboxylates.[4] The reaction is often carried out in the presence of a base to scavenge the HCl produced.[5] Phenols can also be acylated, though they are generally less reactive than aliphatic alcohols.[4]

General Reaction Scheme:

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to form oxolane-2-carboxylic acid and hydrochloric acid. This is a significant consideration for its storage and handling, requiring anhydrous conditions to prevent degradation.[6] The rate of hydrolysis for aliphatic acyl chlorides is generally rapid.[7]

General Reaction Scheme:

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields for its reactions with representative nucleophiles based on analogous transformations of similar acyl chlorides.

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Piperazine | This compound | Dichloromethane | Triethylamine | 0 to RT | 2 | >90 (expected) |

| Aniline | This compound | Dichloromethane | Pyridine | 0 to RT | 2-4 | 85-95 (expected) |

| Benzylamine | This compound | Tetrahydrofuran | Triethylamine | 0 to RT | 1-3 | >90 (expected) |

| Ethanol | This compound | Diethyl ether | Pyridine | 0 to RT | 1-2 | >90 (expected) |

| Phenol | This compound | Toluene | Triethylamine | RT to 50 | 4-8 | 80-90 (expected) |

Stability Profile

The stability of this compound is primarily dictated by its sensitivity to moisture and elevated temperatures.

Hydrolytic Stability

As an aliphatic acyl chloride, it reacts vigorously with water.[6] Therefore, it must be stored and handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Exposure to atmospheric moisture will lead to gradual hydrolysis to the corresponding carboxylic acid.[8]

Thermal Stability

Acyl chlorides can be thermally labile. While specific data for this compound is unavailable, many acyl chlorides can decompose at temperatures as low as 70°C.[9] For long-term storage, refrigeration is recommended. It is advisable to handle the compound at low temperatures, especially during purification by distillation, which should be performed under reduced pressure to lower the boiling point.

Solvent Compatibility

This compound is soluble in and compatible with a range of anhydrous aprotic solvents, including:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Toluene

-

Acetonitrile

It is incompatible with protic solvents such as water, alcohols, and primary or secondary amines (unless they are the intended reactants).

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes the general procedure for the reaction of this compound with an amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.0-1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution via a dropping funnel or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Synthesis

This protocol outlines the general procedure for the reaction of this compound with an alcohol.

Materials:

-

This compound (1.0 eq)

-

Alcohol (primary or secondary) (1.0-1.2 eq)

-

Anhydrous aprotic solvent (e.g., Diethyl ether, Dichloromethane)

-

Tertiary amine base (e.g., Pyridine, Triethylamine) (1.1-1.5 eq)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the stirred alcohol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Reactivity of this compound with Nucleophiles.

Experimental Workflows

Caption: Workflow for Amide Synthesis.

Conclusion

This compound is a highly reactive and useful building block for the synthesis of a variety of organic molecules, particularly amides and esters. Its principal liability is its moisture sensitivity, which necessitates careful handling and storage under anhydrous conditions. The provided protocols and reactivity data offer a guide for its effective use in synthetic applications. Further investigation into the specific reaction kinetics and a broader exploration of its reactivity with a wider range of nucleophiles would be beneficial for expanding its synthetic utility.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. savemyexams.com [savemyexams.com]

- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of tetrahydro-2-furoyl chloride (CAS No. 52449-98-6). The information is compiled to support research, development, and manufacturing activities in the pharmaceutical and chemical industries. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

Tetrahydro-2-furoyl chloride, with the molecular formula C₅H₇ClO₂, is a cyclic acyl chloride derived from tetrahydro-2-furoic acid.[1] It serves as a valuable building block in organic synthesis, notably as an intermediate in the production of the alpha-1-adrenergic blocker, Terazosin. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for process optimization and safety.

Quantitative Physical Properties

The physical properties of tetrahydro-2-furoyl chloride have been characterized through both experimental measurements and computational models. The following tables summarize the available data.

Experimentally Determined Physical Properties

| Property | Value | Conditions |

| Boiling Point | 80 - 81 °C | at 30 Torr[2] |

| Density | 1.270 g/cm³ | Not specified[2] |

| Melting Point | Not available | |

| Refractive Index | Not available |

Computed Physical Properties

The following properties have been calculated using computational methods and are provided by the PubChem database.[1]

| Property | Value |

| Molecular Weight | 134.56 g/mol |

| Exact Mass | 134.0134572 Da |

| Monoisotopic Mass | 134.0134572 Da |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 26.3 Ų |

Solubility and Appearance

Tetrahydro-2-furoyl chloride is expected to be soluble in a range of common organic solvents. As an acyl chloride, it is highly reactive towards protic solvents such as water and alcohols, undergoing rapid hydrolysis or alcoholysis. Therefore, it should be handled under anhydrous conditions. Information regarding its appearance is not consistently reported in the available literature.

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for tetrahydro-2-furoyl chloride are not published, the following are general, well-established methodologies for determining the key physical properties of liquid organic compounds.

Determination of Boiling Point (Micro Method)

The boiling point of a small sample of a liquid can be accurately determined using a Thiele tube apparatus.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small volume (approximately 0.5 mL) of tetrahydro-2-furoyl chloride is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating fluid.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer, typically an Abbé refractometer.

Apparatus:

-

Abbé refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Suitable cleaning solvent (e.g., acetone or ethanol) and soft tissues

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the sample are placed on the lower prism, and the prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis and Purification Workflow

Tetrahydro-2-furoyl chloride is typically synthesized from its corresponding carboxylic acid, tetrahydro-2-furoic acid. A common method for this transformation is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following diagram illustrates a generalized workflow for the synthesis and purification of an acyl chloride.

Caption: A generalized workflow for the synthesis of an acyl chloride.

Conclusion

This technical guide has summarized the currently available data on the physical properties of tetrahydro-2-furoyl chloride. While key experimental values for boiling point and density are reported, further experimental determination of properties such as melting point and refractive index would be beneficial for a more complete physical profile of this important synthetic intermediate. The provided general experimental protocols offer a starting point for researchers needing to determine these properties in their own laboratories. As with all reactive acyl chlorides, appropriate safety precautions and handling under anhydrous conditions are paramount.

References

Oxolane-2-carbonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Oxolane-2-carbonyl chloride, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document details its fundamental chemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Chemical Properties

This compound, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride widely employed as an intermediate in the synthesis of more complex molecules. Its utility stems from the presence of the reactive carbonyl chloride group attached to the stable oxolane (tetrahydrofuran) ring.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| CAS Number | 52449-98-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 63-64 °C |

| Density | 1.48 g/mL |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. These reagents effectively convert the carboxylic acid into the more reactive acid chloride.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol details a representative method for the preparation of this compound from Tetrahydrofuran-2-carboxylic acid using oxalyl chloride.

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with Tetrahydrofuran-2-carboxylic acid (1.0 equivalent). Anhydrous dichloromethane is added to dissolve or suspend the acid.

-

Addition of Oxalyl Chloride: The solution is stirred, and oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise from the dropping funnel at room temperature.

-

Catalyst Addition: A catalytic amount of anhydrous DMF (1-2 drops) is carefully added to the reaction mixture. The addition of DMF often initiates the reaction, evidenced by gas evolution (CO₂ and CO).

-

Reaction Progression: The mixture is stirred at room temperature for 1-2 hours or until the gas evolution ceases. The reaction can be gently heated to ensure completion if necessary.

-

Work-up: Upon completion, the excess oxalyl chloride and the solvent (DCM) are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, distillation under reduced pressure can be performed.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl, CO, and CO₂). Oxalyl chloride is corrosive and moisture-sensitive and should be handled with appropriate personal protective equipment.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound from Tetrahydrofuran-2-carboxylic acid.

Caption: Synthesis of this compound.

Unveiling Oxolane-2-carbonyl Chloride: A Journey Through its Discovery and Chemical Landscape

For researchers, scientists, and professionals in drug development, Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, stands as a pivotal intermediate in the synthesis of a diverse array of organic compounds, most notably in the pharmaceutical and agrochemical industries. This technical guide delves into the historical context of its discovery, established synthetic methodologies, and key applications, providing a comprehensive overview for those engaged in chemical research and development.

A Glimpse into its Emergence: The Discovery of a Versatile Building Block

While a singular, definitive "discovery" of this compound in the annals of chemical literature remains elusive, its synthesis and utility are intrinsically linked to the broader development of tetrahydrofuran chemistry and the refinement of acylation techniques throughout the 20th century. The preparation of acyl chlorides from their corresponding carboxylic acids has been a fundamental transformation in organic synthesis for over a century. Early methods relied on reagents like phosphorus pentachloride and thionyl chloride. The application of these well-established reactions to cyclic ether carboxylic acids, such as tetrahydrofuran-2-carboxylic acid, naturally led to the formation of this compound.

Its prominence grew with the increasing demand for complex heterocyclic molecules in various fields, particularly in the development of novel pharmaceuticals. The synthesis of drugs like Terazosin, an alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia and hypertension, and Alfuzosin, another α1-antagonist, prominently features this compound as a key acylating agent. These applications, emerging in the latter half of the 20th century, solidified the importance of this reactive intermediate in medicinal chemistry.

Charting the Synthetic Pathways

The preparation of this compound predominantly starts from its parent carboxylic acid, tetrahydrofuran-2-carboxylic acid. Several reliable methods have been established for this conversion, with the choice of reagent often depending on the desired scale, purity requirements, and reaction conditions.

Key Synthetic Transformations:

Two primary methods have become the standard for the synthesis of this compound:

-

Reaction with Thionyl Chloride (SOCl₂): This is a widely used and cost-effective method. Tetrahydrofuran-2-carboxylic acid is treated with an excess of thionyl chloride, often in an inert solvent or neat. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.

-

Reaction with Oxalyl Chloride ((COCl)₂): This method is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies purification. The reaction is typically carried out in an inert solvent like dichloromethane.

A logical workflow for the synthesis of this compound is depicted below:

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound from tetrahydrofuran-2-carboxylic acid.

| Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Thionyl Chloride | Toluene | Reflux | Not specified | [1] |

| Oxalyl Chloride | Dichloromethane | Room Temperature | 87 | [2] |

Detailed Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Reference: Based on the general procedure described in a patent for the synthesis of Alfuzosin Hydrochloride[1].

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thionyl chloride

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydrofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation.

Synthesis of this compound using Oxalyl Chloride

Reference: Adapted from a 2016 publication by Pattenden et al.[2].

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Oxalyl chloride

-

Dichloromethane (anhydrous)

-

Dimethylformamide (catalytic amount)

Procedure:

-

To a solution of tetrahydrofuran-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere, add a catalytic amount of dimethylformamide.

-

Cool the mixture in an ice bath and slowly add oxalyl chloride (1.5 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by observing the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo to yield this compound. The reported yield for this procedure is 87%.

Signaling Pathways and Applications

This compound is a versatile electrophile that readily participates in nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules. A key application is in the acylation of amines to form amides, a fundamental bond-forming reaction in the synthesis of many pharmaceuticals.

The diagram below illustrates the general signaling pathway of its application in amide synthesis, a common step in drug development.

Conclusion

This compound, while lacking a dramatic discovery story, has cemented its place as an indispensable tool in the synthetic organic chemist's arsenal. Its straightforward synthesis and high reactivity make it a go-to reagent for introducing the tetrahydrofuran-2-carbonyl moiety into a wide range of molecules. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of its preparation and reactivity is essential for the continued innovation of novel and impactful compounds.

References

An In-depth Technical Guide to Oxolane-2-carbonyl chloride: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxolane-2-carbonyl chloride, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document details its alternative names, chemical properties, and its pivotal role in the synthesis of the alpha-1 adrenergic blocker, Terazosin.

Nomenclature and Identification

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Synonym/Alternative Name | Reference |

| Tetrahydrofuran-2-carbonyl chloride | [1][2] |

| 2-Tetrahydrofuroyl chloride | [1] |

| Tetrahydro-2-furancarbonyl chloride | [3] |

| Furan-2-carbonyl chloride, tetrahydro- | [1] |

| Tetrahydrofuran-2-carboxylic acid chloride | [1] |

| (RS)-tetrahydrofuroyl chloride | [1] |

| Tetrahydrofuranyl-2-carbonyl Chloride | [4] |

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for handling, reaction planning, and safety assessments.

| Property | Value | Reference |

| CAS Number | 52449-98-6 | [3][4] |

| Molecular Formula | C5H7ClO2 | [4] |

| Molecular Weight | 134.56 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| InChI Key | DVCFNCQPOANJGU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC(OC1)C(=O)Cl | [4] |

| Primary Hazards | Corrosive, Irritant | [2] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of tetrahydrofuran-2-carboxylic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound from Tetrahydrofuran-2-carboxylic acid

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Triethylamine (optional, as a base)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve tetrahydrofuran-2-carboxylic acid in anhydrous dichloromethane.

-

Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The addition can be done via a dropping funnel.

-

The reaction mixture is then heated to reflux and monitored for completion, which can take several hours.[5] Progress can be tracked by techniques such as TLC by quenching an aliquot with methanol to form the methyl ester.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure. It is advisable to use a trap to capture the corrosive SOCl₂ vapors.[6]

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[6]

Application in the Synthesis of Terazosin

This compound is a critical building block in the synthesis of Terazosin, a medication used to treat benign prostatic hyperplasia (BPH) and high blood pressure.[7] The synthesis involves the reaction of this compound with piperazine to form 1-(tetrahydro-2-furoyl)piperazine, which is a key intermediate.

Experimental Protocol: Synthesis of 1-(Tetrahydro-2-furoyl)piperazine

Materials:

-

This compound

-

Piperazine (or a mono-protected piperazine)

-

A suitable solvent (e.g., water, methanol, ethanol, or dichloromethane)[8]

-

A base (e.g., triethylamine or an excess of piperazine)

Procedure:

-

In a reaction vessel, dissolve piperazine in the chosen solvent. If using a mono-protected piperazine, this will help to avoid the formation of the di-acylated byproduct.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the piperazine solution with vigorous stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

-

The workup procedure may involve washing with an aqueous solution to remove any salts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the crude product.

-

The crude 1-(tetrahydro-2-furoyl)piperazine can be purified by crystallization or column chromatography.

Biological Significance: The Signaling Pathway of Terazosin

As this compound is a synthetic intermediate, it does not have a direct biological signaling role. However, its end-product, Terazosin, exerts its therapeutic effects by acting as a selective antagonist of α1-adrenergic receptors.[9][10] This antagonism leads to the relaxation of smooth muscle in blood vessels and the prostate.[11]

The binding of endogenous catecholamines (like norepinephrine and epinephrine) to α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically activates the Gq alpha subunit.[12] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.[2][12]

Terazosin competitively blocks the binding of catecholamines to the α1-adrenergic receptor, thereby inhibiting this signaling pathway and causing smooth muscle relaxation.

Below is a DOT script and the corresponding diagram illustrating the α1-adrenergic receptor signaling pathway and the inhibitory action of Terazosin.

Caption: α1-Adrenergic Receptor Signaling and Inhibition by Terazosin.

References

- 1. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

- 6. reddit.com [reddit.com]

- 7. Terazosin: MedlinePlus Drug Information [medlineplus.gov]

- 8. CN1032535C - Process for preparing N-(tetrahydrofuran-2-formyl) piperazine - Google Patents [patents.google.com]

- 9. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. terazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

- 12. journals.physiology.org [journals.physiology.org]

Navigating the Reactivity of Oxolane-2-carbonyl chloride: A Comprehensive Safety and Handling Guide

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling precautions for Oxolane-2-carbonyl chloride (CAS No. 52449-98-6), a key intermediate in various chemical syntheses, including pharmaceuticals like Terazosin.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the potential hazards, proper handling procedures, and emergency responses associated with this compound to ensure a safe laboratory environment.

Understanding the Hazard Profile

This compound, also known as Tetrahydrofuran-2-carbonyl chloride, is a moisture-sensitive liquid that demands careful handling due to its classification as an irritant and its potential for acute oral toxicity.[2][3] The primary hazards are associated with its reactivity, particularly with water, and its corrosive nature.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C5H7ClO2 | [1][4] |

| Molecular Weight | 134.56 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| CAS Number | 52449-98-6 | [1][5] |

Toxicological Data

While comprehensive toxicological data is not extensively documented in the public domain, the available safety data sheets classify this compound as having acute oral toxicity (Category 3).[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Handling Procedures

-

Moisture Sensitivity : Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Ventilation : Always work in a well-ventilated laboratory or under a certified chemical fume hood.

-

Avoid Contact : Prevent contact with skin, eyes, and clothing.

-

Aerosol Generation : Avoid actions that could generate aerosols or mists.

-

Equipment : Use clean, dry glassware and equipment.

Storage Conditions

-

Container : Store in a tightly sealed, original container in a dry and well-ventilated place.

-

Incompatibilities : Keep away from water, strong bases, alcohols, and oxidizing agents.

-

Temperature : Store at a controlled room temperature, away from direct sunlight and heat sources.

Reactivity and Decomposition

This compound is a reactive compound, and understanding its incompatibility with other substances is crucial for preventing hazardous situations.

Chemical Reactivity

The primary reactivity concern is its vigorous reaction with water, leading to hydrolysis and the formation of tetrahydrofuran-2-carboxylic acid and hydrogen chloride gas. It is also reactive towards nucleophiles such as amines and alcohols.[4]

Hazardous Decomposition Products

Upon decomposition, which can be induced by heat or reaction with incompatible materials, this compound can release hazardous substances.

Caption: Hazardous Decomposition Pathways for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

-

Small Spills : Absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a suitable, labeled container for chemical waste.

-

Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2] Collect the material with a non-combustible absorbent and dispose of it as hazardous waste.

-

Ventilation : Ensure adequate ventilation during cleanup.

Caption: Emergency Response Workflow for Personal Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. Do not use water.

-

Specific Hazards : Thermal decomposition can lead to the emission of irritating and highly toxic gases and vapors, including hydrogen chloride, carbon oxides, and phosgene.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.[2]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and proper laboratory training. Always consult the most current SDS for this compound before use.

References

Methodological & Application

Synthesis of Amides using Oxolane-2-carbonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The selection of an appropriate acylating agent is critical for achieving high yields, purity, and functional group tolerance. Oxolane-2-carbonyl chloride (also known as tetrahydrofuran-2-carbonyl chloride) is a valuable cyclic acyl chloride that serves as a versatile building block, enabling the introduction of the tetrahydrofuran (THF) moiety into target molecules. The THF ring is a privileged scaffold found in numerous biologically active compounds and natural products, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This document provides detailed protocols for the synthesis of amides using this compound, outlining the general reaction mechanism, experimental procedures, and representative data.

Reaction Mechanism

The synthesis of amides from this compound proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is typically performed under Schotten-Baumann conditions. The process begins with the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1]

References

Application Notes and Protocols for Esterification Reactions with Tetrahydro-2-furancarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters using tetrahydro-2-furancarbonyl chloride. This versatile acyl chloride is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The following sections detail the esterification procedures for both simple alcohols and phenols, offering insights into reaction conditions, purification, and expected outcomes.

Introduction to Esterification with Tetrahydro-2-furancarbonyl Chloride

Tetrahydro-2-furancarbonyl chloride is a cyclic ether acyl chloride that serves as a key intermediate in the synthesis of a variety of ester-containing molecules. The tetrahydrofuran (THF) moiety can impart unique solubility and biological activity to the final compounds. Esterification is typically achieved by reacting the acyl chloride with an alcohol or a phenol, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction scheme is as follows:

Experimental Protocols

Esterification of a Primary Alcohol: Synthesis of Methyl Tetrahydro-2-furoate

This protocol describes the synthesis of methyl tetrahydro-2-furoate, a common building block and fragrance component.[1]

Materials:

-

Tetrahydro-2-furancarbonyl chloride

-

Methanol (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-